molecular formula C16H15NO B2418146 2-(4-ethoxyphenyl)-1H-indole CAS No. 5883-84-1

2-(4-ethoxyphenyl)-1H-indole

Cat. No.: B2418146
CAS No.: 5883-84-1
M. Wt: 237.302
InChI Key: MKEFYFHAXIUFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenylhydrazine and an appropriate indole precursor.

    Condensation Reaction: The 4-ethoxyphenylhydrazine is then condensed with the indole precursor under acidic or basic conditions to form the desired product.

    Cyclization: The intermediate product undergoes cyclization to form the indole ring system, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 2-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(4-ethoxyphenyl)-1H-indoline.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    2-Phenyl-1H-indole: Lacks the ethoxy group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)-1H-indole: Features a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    2-(4-Chlorophenyl)-1H-indole: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.

Uniqueness: 2-(4-ethoxyphenyl)-1H-indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFYFHAXIUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.